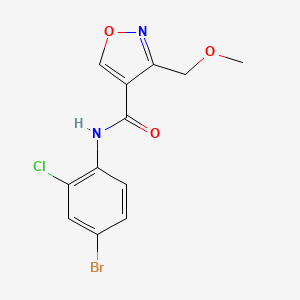![molecular formula C10H9N5O2S B7431976 4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide](/img/structure/B7431976.png)
4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. TPCA-1 has been shown to inhibit the activity of the transcription factor nuclear factor-kappa B (NF-κB), which is known to play a key role in the development and progression of many types of cancer.
Mecanismo De Acción
4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide inhibits the activity of NF-κB by binding to the kinase IKKβ, which is responsible for activating NF-κB. By inhibiting the activity of IKKβ, 4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide prevents the activation of NF-κB and downstream signaling pathways that are involved in cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide has also been shown to have anti-inflammatory effects. NF-κB is a key regulator of inflammation, and 4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo. 4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide is that it is a small molecule inhibitor that can be easily synthesized and purified. 4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide has also been extensively studied in vitro and in vivo, making it a well-characterized tool compound for studying the role of NF-κB in cancer and inflammation. One limitation of 4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide is that it has relatively low potency compared to other NF-κB inhibitors, such as bortezomib and lenalidomide. Additionally, 4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
For research on 4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide include improving its potency and solubility, as well as studying its effects in combination with other anti-cancer therapies. 4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide has also been shown to have potential therapeutic effects in other disease models, such as inflammatory bowel disease and sepsis, and further studies in these areas are warranted. Additionally, the role of NF-κB in cancer and inflammation is complex and multifaceted, and further studies are needed to fully understand the mechanisms of action of 4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide and other NF-κB inhibitors.
Métodos De Síntesis
The synthesis of 4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide involves several steps, starting with the reaction of 2-aminothiazole with acryloyl chloride to form 3-(1,3-thiazol-2-yl)acrylic acid. This intermediate is then reacted with 4-amino-1H-pyrazole-5-carboxamide in the presence of a coupling agent to form 4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide. The final product is purified by recrystallization and characterized by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide has been extensively studied for its potential use in cancer therapy. NF-κB is a transcription factor that is known to play a key role in the development and progression of many types of cancer. By inhibiting the activity of NF-κB, 4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide has been shown to suppress the growth and proliferation of cancer cells in vitro and in vivo. 4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2S/c11-10(17)9-6(5-13-15-9)14-7(16)1-2-8-12-3-4-18-8/h1-5H,(H2,11,17)(H,13,15)(H,14,16)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERGVRXDPGJHJG-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C=CC(=O)NC2=C(NN=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=N1)/C=C/C(=O)NC2=C(NN=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone](/img/structure/B7431894.png)
![N-[2-(methylamino)-2-oxoethyl]-N-(2-methylpropyl)-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7431909.png)
![N-[1-(2-chlorophenyl)pyrazol-4-yl]-6-(difluoromethyl)pyrimidin-4-amine](/img/structure/B7431912.png)
![2-(4-chlorophenyl)-N-(3-fluorobutyl)-4-methyl-N-[2-(methylamino)-2-oxoethyl]pentanamide](/img/structure/B7431915.png)
![1,3,3-trimethyl-N-[2-(methylamino)-2-oxoethyl]-N-[2-(3-methylthiophen-2-yl)ethyl]-2-oxoindole-5-carboxamide](/img/structure/B7431921.png)
![4-acetamido-3-fluoro-N-[2-(methylamino)-2-oxoethyl]-N-(3-methylbut-3-enyl)benzamide](/img/structure/B7431923.png)
![3-chloro-N-[3-methyl-1-[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl]-1,2-oxazole-5-carboxamide](/img/structure/B7431933.png)
![1-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(3-methylbut-3-enyl)-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B7431937.png)
![1-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methylidenebutyl)-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B7431941.png)

![N-(2-bromoprop-2-enyl)-1-methyl-N-[2-(methylamino)-2-oxoethyl]-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B7431951.png)
![N-but-2-ynyl-1-methyl-N-[2-(methylamino)-2-oxoethyl]-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B7431969.png)
![2,2,2-trifluoro-N-[[1-(3-phenyltriazol-4-yl)sulfonylpiperidin-4-yl]methyl]acetamide](/img/structure/B7431993.png)
![4-fluoro-N-[[1-[(1-phenyltetrazol-5-yl)methyl]pyrrolidin-3-yl]methyl]oxane-4-carboxamide](/img/structure/B7431995.png)